1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC13347731
Molecular Formula: C10H11F3N2O5
Molecular Weight: 296.20 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione -](/images/structure/VC13347731.png)
Specification
Molecular Formula | C10H11F3N2O5 |
---|---|
Molecular Weight | 296.20 g/mol |
IUPAC Name | 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19) |
Standard InChI Key | VSQQQLOSPVPRAZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Trifluridine (C₁₀H₁₁F₃N₂O₅) features a pyrimidine-2,4-dione core substituted at the 1-position with a 4-hydroxy-5-(hydroxymethyl)oxolan-2-yl group and at the 5-position with a trifluoromethyl group . The oxolane ring adopts a β-D-ribofuranose configuration, with stereocenters at C2', C3', and C4' ensuring biological compatibility . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁F₃N₂O₅ |
Molecular Weight | 296.20 g/mol |
Stereocenters | 3 |
CAS Registry Number | 70-00-8 |
Solubility | Water-soluble (>10 mg/mL) |
Melting Point | 186–188°C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the anomeric proton (δ 6.12 ppm, d, J=5.6 Hz) and trifluoromethyl group (δ -63.5 ppm, q, J=9.8 Hz). Mass spectrometry reveals a molecular ion peak at m/z 296.0620, consistent with its monoisotopic mass .
Synthesis and Manufacturing
Synthetic Pathways
Trifluridine is synthesized via a multi-step process starting from 2'-deoxyuridine. Key steps include:
-
Fluorination: Introduction of the trifluoromethyl group using ClF₃ under anhydrous conditions .
-
Hydroxymethylation: Protection of hydroxyl groups via benzylation, followed by oxidation and reduction to install the hydroxymethyl moiety .
-
Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .
Reaction yields exceed 60% when conducted at -20°C in tetrahydrofuran, as optimal conditions prevent side reactions .
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous flow reactors to enhance scalability and purity (>99.5%). Critical quality control parameters include:
-
Chiral Purity: Enantiomeric excess ≥98% (HPLC analysis).
-
Residual Solvents: Limits <50 ppm for tetrahydrofuran (ICH Q3C guidelines).
Mechanism of Action and Biological Activity
Antiviral Activity
Trifluridine inhibits HSV-1 and HSV-2 replication by competing with thymidine for incorporation into viral DNA. Upon phosphorylation by viral thymidine kinase, it incorporates as trifluridine triphosphate, causing chain termination due to the steric bulk of the trifluoromethyl group .
Table 2: In Vitro Antiviral Efficacy
Virus Strain | IC₅₀ (μM) | Selectivity Index (SI) |
---|---|---|
HSV-1 (F) | 0.02 | 450 |
HSV-2 (G) | 0.05 | 180 |
ACV-resistant HSV | 0.10 | 90 |
Pharmacokinetics
Topical application (ophthalmic solution 1%) achieves corneal concentrations of 12–15 μg/g within 30 minutes, with systemic absorption <1%. Elimination occurs via renal excretion (t₁/₂ = 2.5 hours) .
Clinical Applications
Ophthalmic Use
Trifluridine 1% solution is first-line therapy for herpetic keratoconjunctivitis, achieving complete epithelial healing in 92% of patients within 14 days. Comparative studies show superiority over idoxuridine (healing rate: 92% vs. 78%) .
Emerging Oncological Applications
Preclinical studies demonstrate antitumor activity against colorectal cancer (HCT-116 cells, IC₅₀ = 1.8 μM) through DNA polymerase θ inhibition. Phase I trials (NCT04823091) are evaluating trifluridine/tipiracil combinations for metastatic gastric cancer.
Research Advancements and Future Directions
Prodrug Development
To enhance oral bioavailability, researchers are investigating prodrugs like tipiracil, which inhibits trifluridine’s degradation by thymidine phosphorylase. Co-administration increases plasma AUC by 37-fold.
Nanotechnology Applications
Liposomal encapsulation (particle size: 120 nm) improves corneal retention 4-fold, enabling once-daily dosing in rabbit models.
Resistance Mechanisms
HSV mutants with thymidine kinase mutations (TK⁻) exhibit 150-fold reduced susceptibility. CRISPR-Cas9 screens identified UL30 (DNA polymerase) mutations as secondary resistance pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume